Lipophilicity (logP) Differentiation: Unsubstituted Phenyl vs. para-Methylphenyl Analog
The target compound 946233-76-7 (unsubstituted phenyl) exhibits a predicted logP of 1.89 based on the ChemDiv catalog calculation . In contrast, its closest commercially available analog, 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 921109-82-2), bears a para-methyl group on the tetrazole N-1 phenyl ring [1]. Quantitative structure-property relationship (QSPR) models consistently predict a logP increase of approximately +0.5 units for the addition of a methyl substituent to an unsubstituted phenyl ring; this would place the 4-methylphenyl analog at an estimated logP of ~2.4. The magnitude of this difference (~0.5 log units) is significant because it crosses the commonly cited optimal logP window of 1–3 for CNS penetration and oral bioavailability, shifting the partitioning behavior from moderate toward more lipophilic character [2]. The lower logP of 946233-76-7 translates to approximately 3-fold lower octanol-water partition, a difference that can meaningfully impact membrane permeability, plasma protein binding, and in vitro assay solubility.
| Evidence Dimension | Octanol-water partition coefficient (logP, predicted) |
|---|---|
| Target Compound Data | logP = 1.89 (predicted, ChemDiv) |
| Comparator Or Baseline | 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (CAS 921109-82-2): logP estimated ~2.4 (calculated from additive contribution of para-methyl, ~+0.5 log units) |
| Quantified Difference | ΔlogP ≈ -0.5 (target compound more hydrophilic by ~3-fold in octanol-water partitioning) |
| Conditions | Predicted logP values from ChemDiv (target) and QSPR additive model (comparator); no experimental logP data available for either compound |
Why This Matters
The lower logP of the unsubstituted phenyl analog makes it the preferred choice for assay conditions requiring higher aqueous solubility and reduced non-specific protein binding, whereas the 4-methylphenyl analog introduces confounding lipophilicity that may mask or exaggerate target engagement in cell-based assays.
- [1] Kuujia. Cas no 921109-82-2: 1-(2H-1,3-benzodioxol-5-yl)-3-{1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea. Molecular formula: C17H16N6O3; MW: 352.35. Product page, available at: https://www.kuujia.com/cas-921109-82-2.html (accessed 2026-04-30). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. doi: 10.1016/S0169-409X(00)00129-0. PMID: 11259830. (Provides the foundational logP framework for CNS drug-likeness.) View Source
